WDR5-0103 is a small molecule inhibitor that specifically targets the interaction between WD repeat-containing protein 5 (WDR5) and mixed lineage leukemia 1 (MLL1). [] This interaction is crucial for the formation of a protein complex responsible for histone H3 lysine 4 trimethylation (H3K4me3), a key epigenetic modification associated with gene activation. [, , ] WDR5-0103 acts by disrupting the binding of WDR5 to MLL1, thereby inhibiting the methyltransferase activity of the complex and downstream gene activation. [, ] WDR5-0103 has been primarily investigated for its potential in treating cancers and neurological disorders. [, , , ]
The synthesis of WDR5-0103 involves several key steps, typically starting from commercially available precursors. The synthesis process generally includes:
Specific details on the parameters used in the synthesis, such as reaction times, temperatures, and yields, are often documented in research articles but may vary based on the specific laboratory protocols employed .
WDR5-0103 features a complex molecular structure characterized by a benzamide scaffold that facilitates its binding to WDR5. The compound's structure allows it to occupy the peptide-binding pocket of WDR5, effectively competing with natural ligands like MLL1 peptides.
Crystallographic data for WDR5-0103 in complex with WDR5 has been deposited under PDB codes 3SMR and 3UR4, providing detailed insights into its binding interactions .
WDR5-0103 primarily participates in chemical reactions that involve:
The compound's effectiveness is evaluated through various biochemical assays, including inhibition assays where it demonstrates dose-dependent inhibition of MLL1 activity.
WDR5-0103 exerts its pharmacological effects by directly competing with MLL1 peptides for binding to WDR5. This competition leads to:
Experimental data suggest that treatment with WDR5-0103 can induce nucleolar stress and activate apoptotic pathways in sensitive cell lines, highlighting its potential as an anticancer agent .
Various analytical methods such as High Performance Liquid Chromatography (HPLC) and MS are employed to assess purity and confirm identity during characterization.
WDR5-0103 has significant potential applications in scientific research and therapeutic development:
WDR5-0103 (WD-Repeat Protein 5-0103) is a selective small-molecule antagonist that targets the WIN (WDR5-Interaction) site, a deep arginine-binding cavity on the WDR5 protein. This site is critical for recruiting mixed-lineage leukemia (MLL) proteins (KMT2A-D) via their conserved "WIN motif" (amino acid sequence: CALxxxR) [3] [4] [10]. Biophysical analyses, including isothermal titration calorimetry (ITC) and X-ray crystallography, confirm that WDR5-0103 binds to the WIN pocket with a dissociation constant (Kd) of 450 nM, competitively displacing MLL-derived peptides and histone H3 N-terminal tails [1] [3] [5]. This disruption prevents the formation of the WDR5-MLL subcomplex, a prerequisite for assembling the larger MLL core complex [4] [10]. Unlike nonspecific inhibitors, WDR5-0103 exhibits >100-fold selectivity for WDR5 over other epigenetic regulators, as validated in panels of seven methyltransferases (including SETD7) [5] [8].
Table 1: Key Biophysical and Selectivity Properties of WDR5-0103
Property | Value | Assay Method |
---|---|---|
Binding affinity (Kd) | 450 nM | Isothermal titration calorimetry |
Selectivity vs. SETD7 | >100-fold | Methyltransferase activity profiling |
Solubility (DMSO) | 100 mM | Kinetic solubility assay |
Purity | ≥99% (HPLC) | Chromatography |
The MLL core complex, comprising WDR5, RBBP5, ASH2L, and DPY30 (WRAD subunits), requires WDR5 as a scaffold to stabilize the assembly and optimize catalytic efficiency. By blocking WDR5-MLL interactions, WDR5-0103 induces allosteric destabilization of the entire complex, reducing histone H3K4 methyltransferase (HMT) activity [3] [4] [10]. In vitro enzymatic assays demonstrate dose-dependent inhibition of H3K4 di- and tri-methylation (H3K4me2/me3) by reconstituted MLL1-WRAD complexes, with IC50 values in the low micromolar range [3] [5]. This inhibition is enhanced at lower complex concentrations, underscoring WDR5's role in complex stabilization [3]. Notably, WDR5-0103 does not affect the catalytic SET domain directly but abrogates the allosteric activation mediated by WRAD subunit integration [3] [10]. Selectivity profiling confirms minimal impact on non-MLL family methyltransferases (e.g., SMYD, SET7/9) or DNA methyltransferases [5] [9].
H3K4me3 enrichment at gene promoters is a hallmark of actively transcribed genes, including oncogenes implicated in proliferation, survival, and drug resistance. WDR5-0103 suppresses global H3K4me3 levels by >50% in cancer cells, as quantified by chromatin immunoprecipitation sequencing (ChIP-seq) and immunoblotting [2] [7] [10]. This reduction directly correlates with downregulation of MLL-fusion target genes such as HOXA9, MEIS1, and MYC in leukemia models, and VEGF-C in solid tumors [10] [7]. For example:
Table 2: Transcriptional Programs Modulated by WDR5-0103
Cancer Model | Key Target Genes | Functional Outcome |
---|---|---|
MLL-rearranged leukemia | HOXA9, MEIS1 | Cell-cycle arrest, apoptosis |
Triple-negative breast cancer | MYC, CCND1 | Reduced proliferation |
Multidrug-resistant tumors | ABCB1, ABCG2 | Chemosensitization |
Alzheimer’s models | BACE1 | Improved cognitive function |
Additionally, WDR5-0103 indirectly suppresses ribosomal biogenesis by disrupting WDR5-MYC interactions, which are essential for MYC-driven transcription of ribosomal RNA and proteins [7] [10]. This dual epigenetic/transcriptional mechanism positions WDR5-0103 as a versatile tool for targeting oncogenic addictions.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7